Product packaging for 1,3-Propanediol, 2-p-tolyl-(Cat. No.:CAS No. 4424-32-2)

1,3-Propanediol, 2-p-tolyl-

Cat. No.: B14162529
CAS No.: 4424-32-2
M. Wt: 166.22 g/mol
InChI Key: VFUWTUIVNISCGA-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-p-tolyl- is a specialty propanediol derivative offered as a high-purity chemical for research and development purposes. While specific biological or industrial data for this exact compound is limited in the public domain, its structure suggests significant potential as a versatile organic intermediate. Researchers may investigate its use as a building block for synthesizing more complex molecules, such as novel polymers, ligands, or bioactive compounds. The presence of the p-tolyl (4-methylphenyl) group on the propanediol backbone may be explored for imparting specific steric or electronic properties in catalytic systems, or for modifying the physical characteristics (e.g., hydrophobicity, rigidity) of resulting materials. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14162529 1,3-Propanediol, 2-p-tolyl- CAS No. 4424-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4424-32-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(4-methylphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10-12H,6-7H2,1H3

InChI Key

VFUWTUIVNISCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

Synthetic Methodologies for 1,3 Propanediol, 2 P Tolyl

Chemical Synthesis Approaches for 1,3-Propanediol (B51772), 2-p-tolyl- and its Analogs

The construction of the 2-aryl-1,3-propanediol framework can be achieved through various chemical routes, each with distinct advantages and limitations. These approaches can be broadly categorized into conventional stoichiometric methods and modern catalytic strategies.

Conventional Organic Synthesis Routes to Substituted 1,3-Propanediols

Traditional methods for synthesizing 2-substituted 1,3-propanediols often rely on well-established reactions in organic chemistry. A primary and widely cited route involves the reduction of substituted malonic acid esters.

The synthesis of 2-p-tolyl-1,3-propanediol typically starts from diethyl p-tolylmalonate. This starting material is prepared by the alkylation of diethyl malonate with a suitable p-tolyl precursor. The core of the conventional synthesis is the reduction of the two ester groups of the malonate derivative to primary alcohols. This transformation requires potent reducing agents.

Reduction of Diethyl Arylmalonates: A common method for this reduction is the use of metal hydrides. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to alcohols. However, this reagent is expensive and its reactions can be hazardous, particularly on a large scale, which limits its industrial applicability. google.com

An alternative and often more economical approach involves the reduction of a 2-nitro-2-aryl-1,3-propanediol intermediate. google.com This multi-step process includes:

Reaction of a phenyl-substituted nitromethylbenzene with formaldehyde (B43269) to form the 2-nitro-2-phenyl-1,3-propanediol.

Subsequent catalytic hydrogenation of the nitro group to an amine, which is then typically converted to the desired hydroxyl group, or direct reduction of the nitro-diol to the diol. For instance, 2-nitro-2-phenyl-1,3-propanediol can be reduced using hydrogen gas with a palladium on calcium carbonate catalyst to yield 2-phenyl-1,3-propanediol. google.com

Another classical approach is the Knoevenagel-Michael tandem reaction. This involves the condensation of an aromatic aldehyde (e.g., p-tolualdehyde) with two equivalents of nitromethane. The resulting 2-aryl-1,3-dinitropropane can then be reduced to the corresponding diamine, which can serve as a precursor to the diol, or other derivatives.

Principles of Green Chemistry in 1,3-Propanediol, 2-p-tolyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to evaluate and improve the synthesis of 2-p-tolyl-1,3-propanediol.

Atom Economy: The conventional synthesis via reduction of diethyl p-tolylmalonate has a moderate atom economy due to the use of stoichiometric reducing agents like LiAlH4, which generates significant aluminum salt waste. Catalytic hydrogenation routes, using H2 as the reductant, offer a much higher atom economy, with water being the only byproduct.

Use of Catalysis: As detailed above, the shift from stoichiometric reagents to catalytic methods (both homogeneous and heterogeneous) is a core principle of green chemistry. Catalysts reduce energy consumption, minimize waste, and can enable novel, more efficient reaction pathways. nih.govresearchgate.netcjcatal.com

Safer Solvents and Auxiliaries: Many of the reported syntheses utilize organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives or to perform reactions under solvent-free conditions. For instance, some regioselective syntheses of serinol (2-amino-1,3-propanediol) derivatives have been achieved in the absence of both solvents and catalysts, showcasing a highly green approach. polimi.it

Use of Renewable Feedstocks: While the synthesis of 2-p-tolyl-1,3-propanediol typically starts from petroleum-derived chemicals like toluene (B28343) and diethyl malonate, significant progress has been made in producing the parent 1,3-propanediol from renewable resources. frontiersin.orgnih.gov Bio-based routes, such as the fermentation of glucose (from corn) or the conversion of glycerol (B35011) (a byproduct of biodiesel production), are now industrial realities for unsubstituted 1,3-propanediol. frontiersin.orgnih.gov The application of biocatalysis, such as using enzymes (e.g., lipases) for the desymmetrization of 2-aryl-1,3-propanediols, also represents a move towards greener synthesis by utilizing biological systems under mild conditions. nih.gov

Table 2: Application of Green Chemistry Principles to Synthesis Methods

Green Chemistry Principle Conventional Malonate Reduction (LiAlH4) Catalytic Hydrogenation (e.g., Cu/SiO2) Catalytic Desymmetrization
Atom Economy Low (large amounts of metal salt waste) High (H2 is the reagent, water is the byproduct) High (small amount of catalyst used)
Catalysis Stoichiometric Catalytic (Heterogeneous) Catalytic (Homogeneous)
Hazard High (pyrophoric reagent, H2 gas evolution) Moderate (flammable H2 gas under pressure) Generally lower (milder conditions)

| Renewable Feedstocks | No (petroleum-based) | No (petroleum-based starting materials) | No (petroleum-based starting materials) |

Sustainable Feedstocks and Reaction Media

Modern synthetic chemistry places a strong emphasis on the use of renewable resources to improve the environmental profile of chemical production. For propanediols, a significant advancement has been the utilization of feedstocks derived from biological sources or industrial waste streams.

Glycerol, a major byproduct of biodiesel production, has emerged as a key renewable feedstock for the synthesis of 1,3-propanediol (1,3-PDO). nih.govmdpi.com Catalytic hydrogenolysis of glycerol can yield 1,3-PDO, among other products. mdpi.com Research into catalysts, such as Pt/WOx/Al2O3, aims to optimize the yield and efficiency of this conversion, with studies showing yields of up to 32.8% under specific conditions. nih.gov While this route directly produces the parent 1,3-propanediol, the principles of utilizing waste glycerol could be conceptually extended to more complex syntheses.

Another sustainable approach involves the cross-aldol reaction of formaldehyde with acetaldehyde (B116499) to produce 3-hydroxypropanal (B37111) (3-HPA), which is subsequently hydrogenated to 1,3-propanediol. acs.orgacs.org This method utilizes simple, readily available C1 and C2 building blocks. The development of efficient solid catalysts, such as modified magnesium silicates, is crucial for maximizing the yield and selectivity of this process. acs.orgacs.org

The choice of reaction media is also critical for sustainable synthesis. Water, as a solvent, is an environmentally benign option that can, in some cases, enhance reaction rates and selectivity, as well as minimize the formation of byproducts. unimi.it

Atom Economy and Waste Minimization in Propanediol (B1597323) Synthesis

The concept of atom economy, developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ntnu.nonih.gov Ideal reactions, such as additions and rearrangements, have 100% atom economy as they incorporate all reactant atoms into the product. nih.gov

In the context of synthesizing 2-p-tolyl-1,3-propanediol, a synthetic strategy with high atom economy would be preferable. For instance, addition reactions are inherently atom-economical. acs.org A hypothetical synthesis could involve the addition of a p-tolyl Grignard reagent to a suitable three-carbon electrophile, followed by transformations to install the hydroxyl groups. More advanced transition metal-catalyzed reactions, such as hydroformylation or C-H activation, also offer pathways with improved atom economy compared to classical stoichiometric methods. nwnu.edu.cnresearchgate.net

To fully assess the environmental impact, it is crucial to consider the atom economy of the entire synthetic sequence, including upstream reactions that produce the starting materials. ntnu.no A limited scope calculation can be misleading, as a reaction with high atom economy might rely on starting materials generated through a low-economy route. ntnu.no

Table 1: Hypothetical Atom Economy Calculation for a Synthetic Step

This table illustrates a simplified atom economy calculation for a hypothetical reaction.

Reactant A MW (A) Reactant B MW (B) Product C (Desired) MW (C) Byproduct D MW (D) % Atom Economy
Diethyl p-tolylmalonate 250.28 Lithium aluminum hydride 37.95 1,3-Propanediol, 2-p-tolyl- 166.22 LiOH, Al(OH)₃ - Low (Reduction)

Note: The first row represents a less atom-economical reduction step, while the second row shows a highly atom-economical C-C bond-forming reaction. This is a simplified and hypothetical illustration.

Chemoenzymatic and Biocatalytic Synthesis of 1,3-Propanediol, 2-p-tolyl-

Chemoenzymatic synthesis combines the strengths of chemical catalysis and biocatalysis to create efficient and highly selective reaction cascades. nih.gov This approach is particularly powerful for producing chiral molecules like substituted 1,3-diols. rsc.orgnih.gov Typically, a chemical reaction generates an intermediate that serves as a substrate for a subsequent, highly selective enzymatic transformation. nih.gov This strategy allows for the creation of all possible stereoisomers of a target molecule by carefully selecting the chemical catalyst and the enzyme. nih.gov

Enzymatic Transformations for Analogous 1,3-Diols

Enzymes, particularly oxidoreductases and lipases, are widely used to produce enantiomerically pure or enriched 1,3-diols. One common strategy is the asymmetric reduction of a prochiral diketone or the kinetic resolution of a racemic diol or its ester.

Regio- and stereo-selective reduction of substituted 1,3-aryldiketones using whole-cell biocatalysts can afford β-hydroxyketones or 1,3-diols in high yields and enantiomeric excess. rsc.orguniba.it For example, baker's yeast and Lactobacillus reuteri can reduce the same diketone substrate to produce aldols with opposite stereochemistry. uniba.it These enantiomerically enriched intermediates can then be chemically reduced to the corresponding syn- or anti-1,3-diols with high diastereoselectivity. uniba.it

Another powerful approach is the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols. acs.org Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Pseudomonas cepacia, can selectively acylate one of the two primary hydroxyl groups, leading to a chiral monoester. acs.orgresearchgate.net This method has been successfully applied to the synthesis of key pharmaceutical intermediates. acs.org

Table 2: Examples of Enzymatic Transformations for 1,3-Diol Synthesis

Enzyme/BiocatalystSubstrate TypeTransformationProductSelectivityReference
Baker's Yeast1,3-AryldiketoneAsymmetric Reductionβ-HydroxyketoneHigh ee (up to 96%) rsc.orguniba.it
Lactobacillus reuteri1,3-AryldiketoneAsymmetric Reductionβ-Hydroxyketone (opposite enantiomer)High ee uniba.it
Alcohol Dehydrogenase (ADH)β-HydroxyketoneStereospecific Reductionsyn- or anti-1,3-DiolHigh dr nih.gov
Candida antarctica Lipase (B570770) BProchiral 2-substituted 1,3-propanediolDesymmetrization via acylationChiral MonoesterHigh ee researchgate.net
Pseudomonas cepacia LipaseRacemic 3-acetylthio-2-methylpropanoic acid esterEnantioselective Hydrolysis(S)-acidHigh ee (>99%) unimi.it

Metabolic Engineering and Pathway Elucidation for Bio-based 1,3-Propanediol Production

While the direct microbial synthesis of a complex molecule like 2-p-tolyl-1,3-propanediol is not established, the biosynthesis of the parent compound, 1,3-propanediol, has been extensively studied and commercialized. This provides a blueprint for how biocatalytic processes can be engineered for chemical production. frontiersin.org The native biosynthetic pathway involves the conversion of glycerol to 1,3-PDO via the action of glycerol dehydratase and 1,3-propanediol oxidoreductase. frontiersin.org

Several native microorganisms can produce 1,3-propanediol from glycerol. However, to improve yields and enable the use of other feedstocks like glucose, significant metabolic engineering efforts have focused on model organisms like Escherichia coli. frontiersin.org

Genetically engineered strains of E. coli have been created by introducing the necessary genes for 1,3-PDO biosynthesis. frontiersin.org This often includes genes for converting glucose to glycerol, such as glycerol-3-phosphate dehydrogenase (gpd) and glycerol-3-phosphatase (gpp), followed by the genes for converting glycerol to 1,3-PDO. frontiersin.org Further genetic modifications aim to eliminate the production of unwanted byproducts like lactate (B86563) and acetate (B1210297), thereby channeling more of the carbon source towards the desired product. frontiersin.org

The industrial production of bio-based 1,3-propanediol exemplifies the biorefinery concept, where renewable biomass is converted into a portfolio of value-added chemicals and fuels. The DuPont Tate & Lyle process uses corn-derived glucose as the primary feedstock. frontiersin.org Engineered E. coli strains convert this glucose into 1,3-propanediol through fermentation. frontiersin.org

Alternative pathways are also being explored to improve efficiency. One innovative route avoids glycerol as an intermediate and instead proceeds from the TCA cycle intermediate malate (B86768) through a series of non-natural enzymatic steps to produce 1,3-PDO. frontiersin.org Such cell-free biocatalytic systems, which use a cocktail of purified enzymes in a one-pot reaction, represent another frontier in biomanufacturing, potentially offering higher yields and easier purification compared to whole-cell fermentation. nih.gov These advanced biocatalytic concepts showcase the potential for producing a wide range of chemicals, including specialized diols, from renewable resources. nih.gov

Integration of Biocatalysis in p-tolyl-1,3-Propanediol Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. In the context of 2-p-tolyl-1,3-propanediol, enzymatic methods, particularly lipase-catalyzed reactions, have proven to be highly effective. These enzymes can differentiate between the two prochiral hydroxyl groups of the meso-diol, leading to the formation of enantioenriched products.

A notable example is the desymmetrization of 2-(p-tolyl)propane-1,3-diol through lipase-mediated acetylation. mdpi.comcnr.it In one such study, Porcine Pancreatic Lipase (PPL) was utilized to catalyze the acetylation of the diol using vinyl acetate as the acyl donor. This reaction selectively produced the (R)-monoacetate in high yield and with excellent enantiomeric excess. mdpi.comcnr.it The high degree of stereoselectivity is attributed to the enzyme's ability to preferentially acylate one of the two enantiotopic hydroxyl groups. This chemoenzymatic approach provides a straightforward route to the chiral mono-functionalized diol, which can then be used in the synthesis of other valuable molecules, such as the bisabolane (B3257923) sesquiterpene (R)-turmerone. mdpi.comcnr.it

The choice of lipase can be critical, as different lipases may exhibit varying levels of activity and enantioselectivity for the same substrate. For instance, in studies involving other 2-aryl-propane-1,3-diols, both Porcine Pancreatic Lipase (PPL) and Candida rugosa Lipase (CRL) have been successfully employed for desymmetrization. mdpi.comcnr.it

Table 1: Lipase-Mediated Acetylation of 2-(p-tolyl)propane-1,3-diol

LipaseAcyl DonorProductYieldEnantiomeric Excess (ee)Reference
Porcine Pancreatic Lipase (PPL)Vinyl Acetate(R)-2-(p-tolyl)propane-1,3-diol monoacetate90%99% mdpi.comcnr.it

Asymmetric Synthesis and Chiral Resolution of 1,3-Propanediol, 2-p-tolyl-

Beyond biocatalysis, several other strategies have been developed for the asymmetric synthesis and resolution of 2-p-tolyl-1,3-propanediol and related compounds. These methods aim to establish the chiral center at the C2 position with high fidelity.

Enantioselective Approaches to Chiral 1,3-Propanediols

Enantioselective synthesis aims to directly produce one enantiomer of the target molecule. This can be achieved through the desymmetrization of a prochiral starting material using a chiral catalyst. For 2-aryl-1,3-propanediols, including the p-tolyl variant, several catalytic systems have been developed.

One approach involves the use of a chiral dinuclear zinc catalyst for the asymmetric acylation of meso 2-aryl-1,3-propanediols. nih.gov This method has been shown to be effective for a range of 2-aryl substituents, providing the desymmetrized monoesters in high yields and enantioselectivities. nih.gov Given that both enantiomers of the chiral catalyst are accessible, this strategy allows for the selective synthesis of either enantiomer of the desired product. nih.gov

Another powerful method is the enantioselective desymmetrization of 2-aryl-1,3-diols through direct O-alkylation using a rationally designed chiral hemiboronic acid catalyst. nih.govresearchgate.net This catalyst forms a defined chair-like six-membered anionic complex with the diol, activating it for nucleophilic attack by a benzylic electrophile. The catalyst effectively shields one of the two prochiral hydroxyl groups, leading to high enantioselectivity in the monoalkylation. For a variety of 2-aryl-1,3-propanediols, this method has yielded monoalkylated products with enantiomeric ratios of 95:5 or higher. nih.govresearchgate.net

Table 2: Catalytic Enantioselective Desymmetrization of 2-Aryl-1,3-Propanediols

Catalyst TypeReactionSubstrate ScopeTypical EnantioselectivityReference
Chiral Dinuclear ZincAsymmetric Acylation2-Alkyl- and 2-Aryl-1,3-propanediolsHigh (e.g., 90% ee) nih.gov
Chiral Hemiboronic AcidAsymmetric O-Alkylation2-Aryl/Heteroaryl-1,3-propanediols≥ 95:5 er nih.govresearchgate.net

Diastereoselective Functionalization Techniques for p-tolyl-1,3-Propanediol Scaffolds

Once the chiral 1,3-diol scaffold is established, further diastereoselective functionalization can be performed to introduce additional stereocenters. A recent development in this area is the diastereoselective C(sp³)–H arylation of aryl-substituted 1,3-diols. nih.gov This method allows for the synthesis of 1,3-diaryl-1,3-syn-diols with excellent diastereoselectivity. nih.gov This protocol involves the temporary masking of the diol as an acetonide, which directs the C(sp³)–H functionalization. nih.gov Such a strategy could be applied to an enantioenriched 2-p-tolyl-1,3-propanediol derivative to create more complex chiral structures containing multiple stereocenters.

Kinetic Resolution Strategies for Optically Active 1,3-Propanediol, 2-p-tolyl-

Kinetic resolution is a widely used strategy to separate a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

The lipase-catalyzed acetylation of 2-(p-tolyl)propane-1,3-diol, as described in section 2.2.3, is an example of an enzymatic kinetic resolution, specifically a desymmetrization of a meso compound which is kinetically analogous. For racemic chiral alcohols, lipase-catalyzed transesterification is a common kinetic resolution method. mdpi.comacs.org For instance, the kinetic resolution of aryltrimethylsilyl chiral alcohols using lipase-catalyzed transesterification with vinyl acetate has been shown to be highly effective, achieving excellent enantiomeric excesses (>99%) for both the remaining alcohol and the acetylated product. mdpi.com While not directly demonstrated on 2-p-tolyl-1,3-propanediol itself, these findings suggest that a similar approach could be viable.

An efficient lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been developed using 1-ethoxyvinyl 2-furoate as a highly reactive acyl donor. nih.gov This method has been successful for various prochiral 1,3-diols, yielding monoesters with high enantiomeric excess (82-99% ee). nih.gov A key advantage of this method is that prolonging the reaction time can lead to a kinetic resolution of the initially formed monoesters, further enhancing their optical purity. nih.gov

Table 3: Summary of Potential Kinetic Resolution Strategies

StrategyCatalyst/ReagentAcyl DonorKey FeatureReference
Enzymatic DesymmetrizationPorcine Pancreatic Lipase (PPL)Vinyl AcetateHigh yield and enantioselectivity for the (R)-monoacetate of the meso-diol. mdpi.comcnr.it
Lipase-Catalyzed TransesterificationLipase1-Ethoxyvinyl 2-furoateHighly reactive acyl donor, potential for subsequent kinetic resolution of the monoester. nih.gov
Lipase-Catalyzed TransesterificationLipaseVinyl AcetateProven effective for related aryl chiral alcohols, yielding high ee. mdpi.com

Chemical Transformations and Reactivity of 1,3 Propanediol, 2 P Tolyl

Functional Group Interconversions at Hydroxyl Positions of 1,3-Propanediol (B51772), 2-p-tolyl-

The two primary hydroxyl groups are the main centers of reactivity for functional group interconversions. These reactions include the formation of esters and ethers, oxidation to aldehydes or carboxylic acids, and derivatization to install protecting or activating groups.

The primary hydroxyl groups of 1,3-Propanediol, 2-p-tolyl- readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides. These reactions are typically catalyzed by an acid or proceed via a base-mediated pathway with more reactive acylating agents. The di-ester derivative, 2-p-Tolyl-1,3-diacetoxy-propane, is a known downstream product of the diol. google.com Such reactions are fundamental in modifying the physical properties of the molecule, for instance, to increase its lipophilicity. nih.gov

Etherification, the formation of an ether linkage (C-O-C), can also be achieved at the hydroxyl positions. This typically involves reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or alkylation using benzylic electrophiles. nih.gov Recent advancements have focused on the enantioselective desymmetrization of 2-aryl-1,3-propanediols through catalytic O-alkylation, yielding chiral mono-ether products which are valuable synthetic intermediates. nih.govdicp.ac.cndicp.ac.cnacs.orgresearchgate.net

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent(s) Product Type Catalyst/Conditions
Diesterification Acetic Anhydride Diacetate Pyridine (B92270), DMAP
Monoetherification Benzyl (B1604629) Bromide Monobenzyl Ether NaH, THF
Desymmetrizing Etherification Benzyl Bromide Chiral Monobenzyl Ether Chiral Hemiboronic Acid Catalyst nih.govdicp.ac.cn

The primary alcohol groups of 1,3-Propanediol, 2-p-tolyl- can be oxidized to form aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. For example, the oxidation of 1,3-propanediols with potassium permanganate (B83412) can yield 3-hydroxy-propanal. ajchem-a.com More controlled oxidation can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding dialdehyde.

Furthermore, studies on related 2-substituted 1,3-propanediols have shown that microbial oxidation can be a powerful tool for asymmetric synthesis. For instance, Rhodococcus sp. has been used to catalyze the (R)-selective oxidation of one hydroxymethyl group into a carboxylic acid, producing chiral 2-(hydroxymethyl)alkanoic acids with high enantiomeric excess. nih.gov

The reduction pathway typically refers to the synthesis of the diol itself from a more oxidized precursor. For example, the reduction of an ester of a p-tolyl-substituted malonic acid derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) would yield 1,3-Propanediol, 2-p-tolyl-. google.com

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive diol functionality to prevent unwanted side reactions. jocpr.comorganic-chemistry.orgtcichemicals.com Conversely, the hydroxyl groups can be "activated" to facilitate nucleophilic substitution.

Protection Strategies:

Cyclic Acetals/Ketals: The 1,3-diol structure is ideal for forming six-membered cyclic acetals, known as 1,3-dioxanes. fiveable.me This is achieved by reacting the diol with an aldehyde or ketone under acidic catalysis. These dioxane rings are stable against bases and nucleophiles but can be easily removed by acid-catalyzed hydrolysis. fiveable.me The formation of 4-(5-p-Tolyl- acs.orgdioxan-2-yl)-benzonitrile from 1,3-Propanediol, 2-p-tolyl- is a documented example.

Activation Strategies:

Sulfonate Esters: The hydroxyl groups can be converted into good leaving groups for nucleophilic substitution reactions by derivatizing them as sulfonate esters, such as tosylates (p-toluenesulfonates) or mesylates. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding ditosylate. thieme-connect.comsigmaaldrich.com These activated derivatives are susceptible to displacement by a wide range of nucleophiles.

Table 2: Common Derivatization Strategies for the Diol Moiety

Strategy Reagent(s) Derivative Formed Purpose
Protection Benzaldehyde, H⁺ Benzylidene Acetal (1,3-Dioxane) Protection against bases/nucleophiles
Activation p-Toluenesulfonyl chloride (TsCl) Ditosylate Activation for nucleophilic substitution

Reactions Involving the p-tolyl Moiety in 1,3-Propanediol, 2-p-tolyl-

The p-tolyl group, an aromatic ring with a methyl substituent, offers another site for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The p-tolyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eguci.edumasterorganicchemistry.comlibretexts.org The existing substituents on the ring—the methyl group and the 2-propyl-1,3-diol group—direct the position of the incoming electrophile.

Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-director. The alkyl chain at position 1 of the ring is also an activating, ortho, para-director. Since these groups are para to each other, they will direct incoming electrophiles to the two equivalent positions ortho to the alkyl chain (and meta to the methyl group) and the two equivalent positions ortho to the methyl group (and meta to the alkyl chain). The steric bulk of the diol-containing substituent may favor substitution at the positions ortho to the less bulky methyl group. libretexts.org

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation. minia.edu.egmasterorganicchemistry.com

The p-tolyl group itself does not typically participate as a leaving group in standard cross-coupling reactions. However, the entire 1,3-Propanediol, 2-p-tolyl- molecule can be transformed into a reagent for use in such reactions.

A key transformation is the reaction of the diol with a boronic acid or its equivalent to form a cyclic boronic ester (a dioxaborinane). Specifically, 1,3-Propanediol, 2-p-tolyl- can be reacted with other arylboronic acids to form derivatives like 2-(4-cyanophenyl)-5-(4-methylphenyl)-1,3,2-dioxaborinane. rsc.org

Conversely, and more commonly, p-tolylboronic acid can be reacted with other 1,3-diols to form a p-tolyl-substituted dioxaborinane. For instance, 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (B1323007) is synthesized from p-tolylboronic acid and neopentyl glycol. rsc.orgfluorochem.co.ukmanchesterorganics.com These stable boronic esters are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds between aryl groups. tcichemicals.comgoogle.comlibretexts.org This reaction is a cornerstone of modern organic synthesis for constructing biaryl compounds. tcichemicals.com

Side-Chain Functionalization of the p-tolyl Group

The p-tolyl group of 1,3-propanediol, 2-p-tolyl- offers a reactive site for various chemical modifications, primarily at the benzylic methyl group and on the aromatic ring. These transformations allow for the introduction of diverse functional groups, expanding the synthetic utility of this scaffold. However, the presence of the two hydroxyl groups on the propanediol (B1597323) backbone necessitates careful consideration of reaction conditions and the potential need for protecting groups to prevent unwanted side reactions. Common protecting groups for 1,3-diols include cyclic acetals, such as benzylidene acetals, which are stable under various reaction conditions and can be readily removed. wikipedia.orgchem-station.com

Oxidation of the Methyl Group:

The benzylic methyl group of the p-tolyl moiety is susceptible to oxidation to afford various oxygenated derivatives, including the corresponding aldehyde, carboxylic acid, or alcohol. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This transformation typically requires a benzylic C-H bond. For instance, the oxidation of various alkylarenes to carboxylic acids is a well-established synthetic method. In the context of 1,3-propanediol, 2-p-tolyl-, protection of the diol functionality would be crucial to prevent oxidative cleavage. A plausible reaction scheme would involve the initial protection of the diol, followed by oxidation of the p-tolyl methyl group, and subsequent deprotection to yield 2-(4-carboxyphenyl)-1,3-propanediol.

More selective oxidation to the aldehyde can be achieved using milder reagents. For example, manganese-based catalysts have been shown to be effective for the chemoselective oxidation of benzylic C-H bonds to the corresponding carbonyl compounds. d-nb.info Bio-inspired iron-catalyzed aerobic oxidation has also emerged as a method for the selective oxidation of methylarenes to arylaldehydes. nih.gov

Table 1: Exemplary Oxidation Reactions of p-Tolyl Derivatives

Starting MaterialOxidizing Agent/CatalystProductYield (%)Reference
p-XyleneO₂, Co/Mn catalystTerephthalic acidHigh wikipedia.org
4-Phenylbutanoic acidrac-1/H₂O₂4-Oxo-4-phenylbutanoic acid95 d-nb.info
Toluene (B28343)FeCl₂/K₂S₂O₈/PMHSBenzaldehyde85 nih.gov
p-TolylalleneIodane 1aDichlorinated products- d-nb.info

Halogenation of the Methyl Group:

Benzylic halogenation of the p-tolyl group provides a versatile handle for further synthetic transformations. numberanalytics.com This reaction typically proceeds via a free-radical mechanism and is initiated by light, heat, or a radical initiator. numberanalytics.comjove.com N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of benzylic positions. jove.comjove.com The regioselectivity of this reaction is high for the benzylic position due to the resonance stabilization of the resulting benzyl radical. jove.comjove.com

In the case of 1,3-propanediol, 2-p-tolyl-, the hydroxyl groups would likely need to be protected prior to benzylic halogenation to avoid side reactions. The reaction of the protected diol with NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would yield the corresponding 2-(4-(bromomethyl)phenyl)-1,3-propanediol derivative.

Table 2: Benzylic Bromination of Tolyl Derivatives

SubstrateReagentConditionsProductYield (%)Reference
TolueneNBS, PeroxideRefluxBenzyl bromide- jove.com
EthylbenzeneNBS, PeroxideReflux1-Bromo-1-phenylethaneHigh jove.comjove.com
p-Toluic acidNBS, Benzoyl peroxideCCl₄, Refluxα-Bromo-p-toluic acid- chem-station.com

Mechanistic Investigations of 1,3-Propanediol, 2-p-tolyl- Reactions

Understanding the reaction mechanisms underlying the functionalization of the p-tolyl group is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Pathways and Intermediates

Benzylic Oxidation: The oxidation of the benzylic methyl group can proceed through different pathways depending on the oxidant. With strong oxidants like KMnO₄, the reaction is thought to initiate with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical. masterorganicchemistry.com This radical is then further oxidized.

Catalytic oxidations often involve the formation of metal-oxo or metal-peroxo intermediates. For instance, in copper-catalyzed chemoselective benzylic C(sp³)–H oxidation, a plausible mechanism involves the generation of a reactive copper-peroxide radical that initiates the C-H activation. nih.gov Computational studies on the reaction of arylmethanes with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) have explored both radical and hydride abstraction pathways, with the calculated transition state energies helping to distinguish between the two. researchgate.net

Benzylic Halogenation: The benzylic halogenation with reagents like NBS proceeds through a free-radical chain reaction. numberanalytics.comjove.com The mechanism involves three main steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the Br-Br bond in trace amounts of bromine generates the initial radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the tolyl group to form a resonance-stabilized benzylic radical and HBr. The HBr then reacts with NBS to regenerate Br₂. The newly formed bromine molecule then reacts with the benzylic radical to form the product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radicals.

Computational modeling has been used to study the free energy profile of the various steps in the benzylic bromination of toluene, providing insights into the reaction rate and product distribution. researchgate.netresearchgate.net

Transition State Analysis and Reaction Energetics

Computational chemistry plays a vital role in analyzing the transition states and energetics of these reactions. For instance, density functional theory (DFT) calculations can be used to model the transition state structures and calculate the activation energies for different reaction pathways.

In the context of benzylic oxidation, computational studies have been performed to compare the energetics of hydrogen atom transfer (HAT) versus hydride transfer mechanisms. For the reaction of toluene with DDQ, the calculated free energy barrier for the radical pathway was found to be lower than that for the hydride pathway. researchgate.net

For benzylic bromination, computational modeling has been employed to investigate the transition states of the hydrogen abstraction and bromine transfer steps. These studies help in understanding the factors that control the regioselectivity and stereoselectivity of the reaction. The bond dissociation energy (BDE) of the benzylic C-H bond is a key parameter, with a lower BDE indicating a more facile hydrogen abstraction. Benzylic C-H bonds have a BDE of approximately 90 kcal/mol, which is significantly lower than that of primary (100 kcal/mol) or secondary (96 kcal/mol) alkyl C-H bonds, explaining the high regioselectivity of benzylic halogenation. masterorganicchemistry.com

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts: In catalytic oxidation reactions, the nature of the metal catalyst and the ligands plays a crucial role in determining the reaction mechanism and selectivity. For example, in the manganese-catalyzed benzylic oxidation, the ligand structure can influence the reactivity and chemoselectivity of the catalytic system. d-nb.info Similarly, in copper-catalyzed oxidations, the formation of a soluble, substrate-dependent catalyst has been observed, which achieves a high degree of chemoselectivity. nih.gov The catalyst can influence whether the reaction proceeds via a radical or a non-radical pathway.

Reaction Conditions: Reaction parameters such as solvent, temperature, and the presence of additives can significantly impact the reaction mechanism and outcome.

Solvent: In benzylic bromination, non-polar solvents like carbon tetrachloride are often preferred. numberanalytics.com Computational studies have suggested that polar solvents can increase the reaction rate of benzylic bromination compared to non-polar solvents. researchgate.net

Temperature: Higher temperatures generally increase the rate of both oxidation and halogenation reactions but can sometimes lead to a decrease in selectivity. numberanalytics.com

Initiators: The choice of radical initiator in benzylic halogenation can affect the reaction rate and efficiency. numberanalytics.com Light can also be used to initiate these reactions. researchgate.net

Substituent Effects: The electronic nature of substituents on the aromatic ring can influence the reaction rate. Electron-donating groups can stabilize the benzylic radical, accelerating the reaction, while electron-withdrawing groups can have the opposite effect. researchgate.netlibretexts.org

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Propanediol, 2 P Tolyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,3-Propanediol (B51772), 2-p-tolyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the aromatic protons of the p-tolyl group, typically as two doublets in the δ 7.0-7.4 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the tolyl group would appear as a sharp singlet around δ 2.3 ppm. The methine proton at the C2 position (CH-Ar) would likely be a multiplet, its chemical shift influenced by the adjacent aromatic ring and hydroxyl groups. The four methylene (B1212753) protons of the propanediol (B1597323) backbone (CH₂OH) would likely appear as complex multiplets due to diastereotopicity and coupling with the C2 proton. The hydroxyl protons (-OH) would present as broad singlets, with chemical shifts that are dependent on solvent and concentration.

For comparison, the related compound (S)-1-(4-Methylphenyl)-propane-1,3-diol, an isomer, shows signals for the methyl group (ν CH₃) at 3020 cm⁻¹ and methylene groups (ν CH₂) at 2935 cm⁻¹. sctunisie.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the p-tolyl group, four signals are expected: one for the methyl carbon around δ 21 ppm, and four for the aromatic carbons, including two for the protonated carbons and two for the quaternary carbons. In a derivative containing a 2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl moiety, the aromatic carbons of the p-tolyl group were observed at δ 126.1, 130.0, 138.4, and 144.3 ppm. mdpi.com The central quaternary carbon of the propanediol backbone in this derivative resonates at δ 62.1 ppm. mdpi.com For 1,3-Propanediol, 2-p-tolyl-, the C2 carbon is expected to appear around δ 45-55 ppm, while the C1 and C3 carbons bearing the hydroxyl groups would be found further downfield, typically in the δ 60-70 ppm range.

Predicted NMR Data for 1,3-Propanediol, 2-p-tolyl-

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ar-C H₃ ~ 2.3 (s, 3H) ~ 21
-C H(Ar)- Multiplet ~ 45-55
-C H₂OH Multiplet ~ 60-70
Ar-H ~ 7.0-7.4 (2d, 4H) ~ 128-130
Ar-C (quaternary) - ~ 135-145

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the precise connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. Key correlations would be observed between the methine proton at C2 and the methylene protons at C1 and C3. It would also confirm the coupling between the ortho- and meta-protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl, methine, methylene, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of quaternary carbons. For instance, correlations would be seen from the methyl protons of the tolyl group to the aromatic quaternary carbon (C4) and from the methine proton (H2) to the aromatic quaternary carbon (C1'). These techniques were instrumental in determining the structure of complex derivatives containing a 2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl core. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 1,3-Propanediol, 2-p-tolyl- (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of a CH₂OH group (•CH₂OH, 31 u) to form a stable benzylic cation at m/z = 135.

Loss of water: A peak corresponding to [M-H₂O]⁺ at m/z = 148 is highly probable.

Cleavage of the C-C bonds of the propanediol chain: Fragmentation could lead to the formation of the tolyl cation (m/z = 91) or related tropylium (B1234903) ion.

Loss of formaldehyde (B43269): Cleavage can result in the loss of formaldehyde (CH₂O, 30 u) from the terminal hydroxymethyl groups.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the elemental composition of C₁₀H₁₄O₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Propanediol, 2-p-tolyl- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups, indicating intermolecular hydrogen bonding. Other expected key absorptions include:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region corresponding to the p-tolyl ring.

C-O stretching: A strong band in the 1000-1200 cm⁻¹ region for the primary alcohol C-O bond.

Aromatic C-H bending: Out-of-plane bending for the 1,4-disubstituted ring would appear in the 800-840 cm⁻¹ region. The related isomer, (S)-1-(4-Methylphenyl)-propane-1,3-diol, exhibits key IR bands at 3320 cm⁻¹ (ν OH), 3020 cm⁻¹ (ν CH₃), 2935 cm⁻¹ (ν CH₂), and 1595 cm⁻¹ (ν C=C). sctunisie.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the benzene ring around 1600 cm⁻¹ would be a prominent feature. The C-H stretching vibrations would also be visible.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

If a crystal structure of 1,3-Propanediol, 2-p-tolyl- were obtained, it would reveal:

The exact conformation of the propanediol backbone.

The orientation of the p-tolyl group relative to the diol chain.

Detailed information about intermolecular interactions, particularly the hydrogen-bonding network formed by the two hydroxyl groups, which dictates the crystal packing.

For instance, the single-crystal X-ray structure of 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol, a related compound, was determined to be in the monoclinic space group P2(1)/c, providing precise unit cell dimensions. nih.gov Similarly, studies on other propanediol derivatives have successfully used X-ray diffraction to confirm their structures. researchgate.netacs.org

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of 1,3-Propanediol, 2-p-tolyl- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analysis and purification. Given the compound's polarity from the two hydroxyl groups, both normal-phase and reverse-phase chromatography could be applicable.

Reverse-Phase HPLC (RP-HPLC): Using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), this would be a standard method for purity analysis.

Normal-Phase HPLC: A polar stationary phase (like silica) with a nonpolar mobile phase (e.g., hexane (B92381)/ethyl acetate) could also be effective for separation. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the compound were synthesized in a racemic form. nih.gov

Gas Chromatography (GC): Due to the hydroxyl groups, the compound might have a high boiling point and could benefit from derivatization (e.g., silylation) to increase its volatility before GC analysis. A GC-MS combination would be particularly powerful for separating and identifying components in a mixture.

Ion-Exchange Chromatography: This technique has proven effective for purifying the parent 1,3-propanediol from fermentation broths, often using cation-exchange resins in the H⁺ or Ca²⁺ form. nih.govresearchgate.net While less common for synthetic products, it remains a viable option for removing ionic impurities.

Column Chromatography: For preparative scale purification, traditional silica (B1680970) gel column chromatography is a standard and effective method, typically using a gradient of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

Computational Chemistry and Molecular Modeling Studies of 1,3 Propanediol, 2 P Tolyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The flexibility of the propanediol (B1597323) backbone and the rotation of the p-tolyl group mean that 1,3-Propanediol (B51772), 2-p-tolyl- can exist in multiple three-dimensional arrangements, or conformations. DFT calculations are ideally suited to determine the relative energies of these conformers and identify the most stable structures.

A typical study would involve geometry optimization of various possible conformers. For this molecule, key conformational variables include the dihedral angles of the O-C-C-C and C-C-C-O backbones and the rotational orientation of the p-tolyl group relative to the propanediol chain. Studies on similar 2-substituted 1,3-propanediols suggest that the most stable conformers are those that minimize steric hindrance and may be stabilized by intramolecular hydrogen bonds between the two hydroxyl groups. dicp.ac.cn For example, calculations on related 2-aryl-1,3-propanediols have been performed using DFT at the B3LYP/6-31G* level of theory to evaluate conformer energies. dicp.ac.cn

An illustrative DFT study on 1,3-Propanediol, 2-p-tolyl- would likely yield data similar to that presented in the hypothetical table below, where energies are given relative to the most stable conformer.

ConformerDescription of GeometryIllustrative Relative Energy (kJ/mol)
I Gauche-Gauche, tolyl perpendicular0.0 (Most Stable)
II Anti-Gauche, tolyl perpendicular+4.5
III Gauche-Gauche, tolyl parallel+8.2
IV Anti-Anti, tolyl perpendicular+12.0

This table is illustrative and presents plausible, hypothetical data to demonstrate the expected output of a DFT conformational analysis.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the prediction of reaction feasibility and the elucidation of reaction mechanisms. For 1,3-Propanediol, 2-p-tolyl-, one could model reactions such as the oxidation of one or both hydroxyl groups or their esterification.

The process involves calculating the optimized geometries and energies of the reactant(s), product(s), and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is also located and its structure and energy are calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For instance, DFT has been used to study the hydrodeoxygenation of glycerol (B35011) to propanediols, determining the activation energies for different reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Eg) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

For 1,3-Propanediol, 2-p-tolyl-, a DFT analysis would likely show the HOMO density concentrated on the electron-rich p-tolyl ring and the oxygen atoms of the hydroxyl groups. The LUMO would likely be distributed over the aromatic ring and the C-O bonds. A study on the parent 1,3-propanediol reported a HOMO-LUMO gap of approximately 8.32 eV, indicating high stability. tandfonline.com The introduction of the p-tolyl group would be expected to lower this gap, suggesting increased reactivity compared to the unsubstituted diol.

ParameterDescriptionIllustrative Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.85
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.15
Eg (LUMO-HOMO) Energy Gap8.00

This table contains hypothetical but scientifically plausible values for 1,3-Propanediol, 2-p-tolyl-, based on data for the parent 1,3-propanediol. tandfonline.com

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a "movie" of molecular behavior.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are the primary tool for investigating these effects. An MD simulation of 1,3-Propanediol, 2-p-tolyl- in a solvent like water would involve placing a model of the molecule in a box filled with thousands of explicit solvent molecules.

The simulation would reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. One could analyze the radial distribution functions between the diol's hydroxyl groups and water to quantify hydrogen bonding. Furthermore, the simulation would show how the solvent affects the conformational preferences of the molecule, as the presence of solvent can stabilize or destabilize certain conformers compared to the gas phase predicted by DFT. Such simulations have been used to predict partitioning constants for various organic compounds at the water-air interface. nih.gov

MD simulations are extensively used to study how a small molecule (a ligand) binds to a larger host, such as the active site of an enzyme or a synthetic catalyst. diva-portal.org If 1,3-Propanediol, 2-p-tolyl- were being investigated as a substrate for an enzyme, MD simulations could be used to model its entry into and binding within the active site.

These simulations can identify the specific intermolecular interactions that stabilize the bound complex, such as:

Hydrogen Bonds: Between the diol's -OH groups and polar residues in the active site.

Hydrophobic Interactions: Between the p-tolyl group and nonpolar residues.

Pi-Stacking: Potential interactions between the aromatic p-tolyl ring and aromatic residues like phenylalanine or tyrosine.

By calculating the binding free energy from the simulation, researchers can predict the binding affinity of the molecule for the target site. This information is invaluable for drug design and catalyst development. diva-portal.orgnih.gov

In Silico Prediction of Chiral Properties and Enantioselectivity

Computational chemistry and molecular modeling serve as powerful, non-experimental tools for investigating the stereochemical aspects of chiral molecules like 1,3-propanediol, 2-p-tolyl-. Although specific computational studies on this exact compound are not extensively documented in public literature, established in silico methodologies can be applied to predict its chiral properties and the enantioselectivity of reactions in which it is involved. These methods primarily revolve around conformational analysis, quantum mechanical calculations of chiroptical properties, and modeling of stereoselective reactions.

Prediction of Chiroptical Properties

The absolute configuration of a chiral molecule can be determined by comparing experimentally measured chiroptical spectra with spectra predicted from quantum chemical calculations. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most common techniques for this purpose. mdpi.com

Density Functional Theory (DFT) has become a standard and efficient tool for computing ECD and VCD spectra for a wide range of chiral organic compounds. frontiersin.org For a molecule like 1,3-propanediol, 2-p-tolyl-, the process would involve:

Optimization of the ground state geometry of both the (R)- and (S)-enantiomers.

Calculation of the vibrational frequencies to confirm that the optimized structures are true minima. rsc.org

Time-dependent DFT (TD-DFT) calculations to predict the ECD spectrum, which arises from differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.orgustc.edu.cn

Calculation of the VCD spectrum, which is the vibrational (infrared) analogue of ECD.

Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide results that correlate well with experimental data for similar chiral alcohols. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining accurate predictions. mdpi.comrsc.org By comparing the sign and shape of the calculated spectrum for a chosen enantiomer with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.

Table 1: Illustrative Example of Predicted ECD Data for (S)-1,3-Propanediol, 2-p-tolyl- This table presents hypothetical data for illustrative purposes, based on typical computational outputs for similar chiral molecules.

ExcitationPredicted Wavelength (nm)Rotatory Strength (R) in cgs (10⁻⁴⁰ erg·esu⁻¹·cm·G⁻¹)Contributing Orbitals
1275+15.2HOMO -> LUMO
2268-8.5HOMO-1 -> LUMO
3220+35.8HOMO -> LUMO+1
4205-21.0HOMO-2 -> LUMO

Modeling Enantioselectivity

Computational methods are invaluable for understanding and predicting the outcome of enantioselective reactions, such as the desymmetrization of prochiral 2-aryl-1,3-propanediols. dicp.ac.cnnih.gov This is particularly relevant for 1,3-propanediol, 2-p-tolyl-, where the two hydroxyl groups are enantiotopic. In a reaction with a chiral catalyst or reagent, one hydroxyl group will be preferentially functionalized over the other, leading to an enantiomerically enriched product.

Molecular modeling can elucidate the origins of this selectivity. The general approach involves:

Modeling the Transition States: The key to enantioselectivity lies in the difference in the activation energies (ΔG‡) for the pathways leading to the (R)- and (S)-products. Computational chemists build models of the diastereomeric transition states, which involve the substrate, the catalyst, and any reagents.

Quantum Mechanics Calculations: The geometries of these transition state complexes are optimized using QM methods, typically DFT. The energy difference between the diastereomeric transition states (ΔΔG‡) is then calculated. A larger energy difference corresponds to higher predicted enantioselectivity.

Molecular Dynamics (MD) Simulations: For complex systems, especially enzyme-catalyzed reactions, MD simulations can provide insights into the dynamic nature of the catalyst-substrate interactions. nih.govnih.govrsc.org By simulating the substrate within the enzyme's active site, researchers can identify key interactions (like hydrogen bonds or steric clashes) that favor one stereochemical outcome over another and analyze the populations of reactive conformations. rug.nlbris.ac.uk

For the enantioselective acylation or alkylation of 1,3-propanediol, 2-p-tolyl-, computational models would focus on the interaction with the chiral catalyst. Studies on similar 2-aryl-1,3-diols have shown that non-covalent interactions, such as hydrogen bonding and steric hindrance from bulky groups on the catalyst, are crucial in discriminating between the two enantiotopic hydroxyl groups. dicp.ac.cnresearchgate.net

Table 2: Hypothetical Transition State Energy Data for a Catalytic Enantioselective Reaction This table illustrates how computational data can be used to predict enantiomeric excess (ee). The values are for demonstration purposes.

Transition StateRelative Free Energy (ΔG‡) in kcal/molPredicted Product
TS-pro-R15.2(R)-monoether
TS-pro-S13.5(S)-monoether
Energy Difference (ΔΔG‡)1.7
Predicted Enantiomeric Ratio (S:R)95:5

Applications of 1,3 Propanediol, 2 P Tolyl in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The structure of 1,3-Propanediol (B51772), 2-p-tolyl-, with its two primary hydroxyl groups and a chiral center (if synthesized in an enantiomerically pure form), positions it as a valuable building block in the synthesis of complex chemical architectures.

Precursor for Complex Organic Molecules

As a diol, 1,3-Propanediol, 2-p-tolyl- can serve as a linchpin in the assembly of more complex molecules. Its hydroxyl groups can be readily functionalized to introduce a variety of other chemical moieties, making it a versatile scaffold. For instance, it can be a precursor in the synthesis of certain pharmaceutical intermediates or other fine chemicals where the p-tolyl group imparts specific properties such as lipophilicity or acts as a directing group in subsequent synthetic steps. The synthesis of complex organic molecules often relies on such bifunctional building blocks to construct carbon skeletons with desired stereochemistry and functionality. biosynth.com

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The enantiomerically pure forms of 1,3-Propanediol, 2-p-tolyl-, such as (S)-1-(p-Tolyl)-1,3-propanediol (CAS: 159266-06-5), hold significant potential as chiral auxiliaries or as precursors for chiral ligands in asymmetric catalysis. gdckulgam.edu.innih.gov Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed. researchgate.net The diol functionality allows for the formation of acetals or ketals with carbonyl compounds, or esters with carboxylic acids, thereby bringing the chiral influence of the p-tolyl group in proximity to the reaction center.

Furthermore, the two hydroxyl groups can be converted into other donor atoms, such as phosphines, to create bidentate chiral ligands for transition metal-catalyzed reactions. nih.goventegris.com These ligands can coordinate to a metal center and create a chiral environment that induces high enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. nih.gov The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in the production of enantiomerically pure compounds. beilstein-journals.org

Intermediates in the Synthesis of Specialty Chemicals

The unique substitution pattern of 1,3-Propanediol, 2-p-tolyl- makes it a suitable intermediate for specialty chemicals. The presence of the aromatic tolyl group can influence the physical properties of the final products, such as solubility, thermal stability, and liquid crystalline behavior. For example, similar substituted diols are used in the synthesis of specialized solvents, additives for coatings, and components for liquid crystal displays. While specific examples for the 2-p-tolyl derivative are not widely reported, its structural analogy to other functional diols suggests its potential in these areas.

Monomer and Additive in Polymer Chemistry and Advanced Materials

The bifunctional nature of 1,3-Propanediol, 2-p-tolyl- allows it to act as a monomer in polycondensation reactions, leading to the formation of various polymers with tailored properties.

Polycondensation Reactions for Specialty Polyester (B1180765) Synthesis

1,3-Propanediol, 2-p-tolyl- can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce specialty polyesters. researchgate.netgoogle.com The general reaction for polyester formation involves the stepwise reaction between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of water. gdckulgam.edu.in

The incorporation of the 2-p-tolyl group into the polyester backbone is expected to impart specific properties. For instance, the bulky tolyl group can disrupt chain packing and reduce crystallinity, leading to amorphous polyesters with lower melting points and increased solubility in common organic solvents. mdpi.com This can be advantageous for applications requiring solution processability. Research on polyesters derived from the related 2-methyl-1,3-propanediol (B1210203) has shown that the methyl group can disturb crystallization. mdpi.com A similar, but more pronounced, effect would be anticipated for the larger p-tolyl group. The aromatic nature of the tolyl group can also enhance the thermal stability and modify the refractive index of the resulting polyester.

A variety of dicarboxylic acids can be used in these polycondensations, leading to a wide range of polyesters with different properties.

Table 1: Potential Dicarboxylic Acids for Polyester Synthesis with 1,3-Propanediol, 2-p-tolyl-

Dicarboxylic AcidResulting Polyester Properties (Predicted)
Adipic AcidIncreased flexibility and lower glass transition temperature.
Terephthalic AcidIncreased rigidity, higher glass transition temperature, and enhanced thermal stability.
Sebacic AcidHigh flexibility and potential for biodegradability.
2,5-Furandicarboxylic AcidIntroduction of a bio-based component, potentially enhancing rigidity and gas barrier properties. mdpi.com

Development of Advanced Polyurethanes and Polyethers

Similarly, 1,3-Propanediol, 2-p-tolyl- can serve as a chain extender or as a monomer for the synthesis of polyol prepolymers used in the production of polyurethanes. ontosight.aipcimag.com In polyurethane synthesis, diols or polyols react with diisocyanates to form the characteristic urethane (B1682113) linkages. ontosight.ai The use of 1,3-Propanediol, 2-p-tolyl- as a chain extender would introduce the p-tolyl group into the hard segments of the polyurethane, potentially influencing the microphase separation and, consequently, the mechanical properties of the elastomer.

In the synthesis of polyethers, the hydroxyl groups of 1,3-Propanediol, 2-p-tolyl- can be used to initiate the ring-opening polymerization of epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. This would result in polyether polyols with the 2-p-tolyl moiety at the core of the polymer chains, influencing their viscosity, solubility, and performance in final applications such as foams, coatings, and adhesives. researchgate.netresearchgate.net

Table 2: Potential Diisocyanates for Polyurethane Synthesis with 1,3-Propanediol, 2-p-tolyl- based Polyols

DiisocyanateResulting Polyurethane Properties (Predicted)
Toluene (B28343) Diisocyanate (TDI)Flexible foams and elastomers.
Methylene (B1212753) Diphenyl Diisocyanate (MDI)Rigid foams, elastomers, and coatings with good mechanical strength.
Isophorone Diisocyanate (IPDI)Light-stable and weather-resistant coatings and elastomers.
Hexamethylene Diisocyanate (HDI)Flexible and weather-resistant coatings and adhesives.

Impact on Mechanical, Thermal, and Optical Properties of Materials

The incorporation of 1,3-Propanediol, 2-p-tolyl- into a polymer backbone is anticipated to significantly influence the material's mechanical, thermal, and optical characteristics. The bulky, aromatic p-tolyl group at the 2-position of the propanediol (B1597323) chain can introduce rigidity and affect intermolecular interactions, leading to changes in properties compared to polymers made from unsubstituted or differently substituted diols.

While specific data for polymers synthesized directly from 1,3-Propanediol, 2-p-tolyl- is limited, the effects of similar structural motifs can be examined. For instance, studies on polyurethanes and polyesters derived from other substituted diols like 2-methyl-1,3-propanediol (MPO) demonstrate that the side group plays a crucial role in determining the final properties of the polymer. The methyl group in MPO, for example, can disrupt crystallization, leading to amorphous polymers with lower glass transition temperatures. mdpi.com In contrast, the p-tolyl group in 2-p-tolyl-1,3-propanediol would be expected to increase the glass transition temperature (Tg) due to its rigidity and potential for pi-pi stacking interactions between polymer chains.

The mechanical properties of polymers are also highly dependent on their molecular structure. The introduction of a bulky aromatic side group like p-tolyl can enhance the stiffness and tensile strength of the resulting polymer. However, it may also reduce flexibility and impact strength. Research on thermoplastic polyurethane elastomers has shown that the chemical structure of the diol used as a chain extender significantly affects the mechanical and thermal properties of the elastomer. researchgate.net

Optical properties can also be tailored by incorporating specific chemical groups. The p-tolyl group, being a chromophore, can influence the refractive index and UV absorption characteristics of materials. This could be advantageous in applications requiring specific optical performance.

The following table summarizes the expected impact of incorporating 1,3-Propanediol, 2-p-tolyl- into polymer structures, based on general principles of polymer chemistry and data from related compounds.

PropertyExpected Impact of 2-p-tolyl- groupRationale
Mechanical
Tensile StrengthIncreaseThe rigid aromatic ring enhances polymer chain stiffness.
Elastic ModulusIncreaseIncreased intermolecular forces and chain rigidity.
Elongation at BreakDecreaseThe bulky group may hinder chain mobility and alignment.
Thermal
Glass Transition (Tg)IncreaseThe rigidity of the p-tolyl group restricts segmental motion.
Thermal StabilityIncreaseAromatic structures are generally more thermally stable.
Optical
Refractive IndexIncreaseThe aromatic ring increases the polarizability of the material.
UV-Vis AbsorptionPotential for specific absorptionThe tolyl group may introduce UV absorption characteristics.

Applications in Functional Materials Development

The unique structure of 1,3-Propanediol, 2-p-tolyl- makes it a candidate for the development of a variety of functional materials, where its specific chemical features can be harnessed to achieve desired performance characteristics.

While direct application of 1,3-Propanediol, 2-p-tolyl- in semiconducting polymers is not widely reported, the presence of the p-tolyl group is relevant in the field of optoelectronic materials. scispace.com Donor-acceptor copolymers are a key class of materials for organic solar cells, and their properties are finely tuned by the selection of monomer units. researchgate.net The p-tolyl group, when part of a ligand in a catalyst or as a substituent on a monomer, can influence the electronic properties and morphology of the resulting polymer. rsc.orgwhiterose.ac.uk

For instance, tri(o-tolyl)phosphine is a common ligand in palladium-catalyzed cross-coupling reactions used to synthesize conjugated polymers. rsc.orgwhiterose.ac.uk The tolyl groups can affect the catalyst's activity and, consequently, the polymer's molecular weight and regularity, which are critical for charge transport. While not a direct incorporation of the diol, this highlights the relevance of the tolyl moiety in this field.

The integration of a diol with a p-tolyl group into a polymer backbone could offer a route to modify the solubility, processability, and solid-state packing of semiconducting polymers, thereby influencing their optoelectronic properties. The diol functionality allows for incorporation into polyesters or polyurethanes, which could serve as flexible scaffolds for electroactive moieties.

Propanediol derivatives are widely used in the formulation of coatings, adhesives, and composites. dcc.com.twwikipedia.org They are key components in the synthesis of polyesters and polyurethanes, which form the binder of many coating and adhesive systems. ontosight.ai The choice of diol has a significant impact on the properties of the final product.

For example, 2-methyl-1,3-propanediol is known to improve the flexibility and weatherability of polyester-based coatings. dcc.com.tw The dicarbamate of 1,3-Propanediol, 2-methyl-2-p-tolyl-, a related compound, has potential use in polymer chemistry, including the production of polyurethanes for coatings and adhesives. ontosight.ai The presence of the p-tolyl group could enhance the hardness, chemical resistance, and thermal stability of the coating or adhesive.

Glycols and their derivatives are often used as specialty solvents and stabilizers in various formulations. 1,3-Propanediol itself is known to act as a solvent and a stabilizer. connectchemicals.com While there is no specific data on 1,3-Propanediol, 2-p-tolyl- for these applications, its chemical structure suggests it could have interesting properties.

The combination of hydroxyl groups and an aromatic ring could make it a good solvent for a range of polar and non-polar substances. In polymer formulations, it could act as a plasticizer, modifying the flexibility and processing characteristics of the material. Its relatively high boiling point, inferred from its molecular weight, would make it a suitable high-boiling solvent for certain applications.

As a stabilizer, the p-tolyl group might offer some antioxidant properties, protecting the formulation from degradation. In pharmaceutical formulations, related compounds like 2-methyl-1,3-propanediol can act as stabilizers to prevent the degradation of active ingredients. multichemindia.com

Emerging Research Directions and Future Prospects for 1,3 Propanediol, 2 P Tolyl

Innovations in Sustainable and Green Synthesis Methodologies for 1,3-Propanediol (B51772), 2-p-tolyl-

The drive towards green chemistry has spurred research into environmentally benign methods for producing 1,3-propanediol derivatives. semanticscholar.org Traditional chemical syntheses often involve harsh conditions and the use of hazardous reagents. nih.gov In contrast, modern approaches are exploring the use of renewable feedstocks and greener solvents. semanticscholar.org

One promising avenue is the utilization of biocatalysis, which employs enzymes or whole-cell microorganisms to carry out chemical transformations under mild conditions. d-nb.inforesearchgate.netnih.gov For instance, research has shown the successful use of lipase-catalyzed reactions for the asymmetric acylation of similar 2-substituted 1,3-propanediols, offering a pathway to chiral derivatives of 2-p-tolyl-1,3-propanediol. researchgate.net The enzymatic desymmetrization of prochiral 2-aryl-1,3-propanediols is another key strategy being investigated. lookchem.com

Furthermore, the development of processes that start from readily available and renewable resources is a significant goal. While direct biosynthesis of 2-p-tolyl-1,3-propanediol from simple sugars has not been extensively reported, the well-established microbial production of the parent compound, 1,3-propanediol (1,3-PDO), from glycerol (B35011) (a byproduct of biodiesel production) provides a strong foundation. nih.govnih.govrsc.org Future research could focus on engineering metabolic pathways in microorganisms to incorporate the p-tolyl group onto a 1,3-propanediol backbone precursor.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-p-tolyl-1,3-propanediol often involves multiple steps, where selectivity and efficiency are paramount. Researchers are actively developing novel catalytic systems to improve these aspects. For the reduction of precursor molecules, such as esters of p-tolyl-substituted malonic acids or β-hydroxy ketones, a variety of catalysts are being explored.

Ruthenium-based catalysts, for example, have demonstrated high efficiency in the asymmetric hydrogenation of β-keto esters, which are precursors to chiral 1,3-diols. sctunisie.org Similarly, the use of borohydride (B1222165) compounds for the reduction of esters of aryl acetic acids presents a viable, inexpensive route to 2-aryl-1,3-propanediols. google.com

Recent studies have also highlighted the potential of bimetallic catalysts, such as Pt-W and Ir-Re systems, for the selective hydrogenolysis of glycerol to 1,3-propanediol. frontiersin.orgfrontiersin.orgmagtech.com.cn While not directly applied to the synthesis of the tolyl-substituted analogue, the mechanistic insights gained from these systems could inform the design of catalysts for more complex substituted diols. The key is to achieve high selectivity for the desired 1,3-diol structure over other isomers and byproducts.

Below is a table summarizing some catalytic approaches for the synthesis of 1,3-diols, which could be adapted for 1,3-Propanediol, 2-p-tolyl-.

Catalyst SystemPrecursor TypeKey Advantages
Ruthenium Complexesβ-Keto EstersHigh enantioselectivity in asymmetric hydrogenation. sctunisie.org
Borohydride CompoundsEsters of Aryl Acetic AcidsInexpensive reagents and mild reaction conditions. google.com
LipasesProchiral 1,3-PropanediolsHigh stereoselectivity in enzymatic desymmetrization. researchgate.net
Pt-W/Ir-Re BimetallicGlycerol/Aryl EpoxidesHigh activity and potential for selective hydrogenolysis. frontiersin.orgfrontiersin.org

Integration of Bio- and Chemo-catalysis in Cascade Processes

A potential chemoenzymatic cascade for the synthesis of chiral 1,3-Propanediol, 2-p-tolyl- could begin with a biocatalytic step. For example, a lipase (B570770) could be used for the enantioselective acylation of a prochiral precursor, followed by a chemical reduction of the remaining functional groups. d-nb.inforesearchgate.net

Another example involves the asymmetric β-borylation of α,β-unsaturated carbonyl compounds using a copper(II) complex, followed by a bioreduction step using yeast to selectively reduce the keto group, yielding chiral 1,3-diols. d-nb.info This integrated approach allows for the synthesis of enantiomerically enriched products that are valuable as chiral building blocks. d-nb.info The development of compatible reaction media and conditions where both the enzyme and the chemical catalyst can function optimally is a key challenge in this area. nih.gov

Advanced Materials Design Leveraging the Unique Structural Features of 1,3-Propanediol, 2-p-tolyl-

The unique structure of 1,3-Propanediol, 2-p-tolyl-, with its aromatic p-tolyl group and two hydroxyl functionalities, makes it an interesting monomer for the synthesis of advanced materials, particularly polyesters and polyurethanes. ecfr.govfrontiersin.org The incorporation of the p-tolyl group can impart specific properties to the resulting polymers, such as increased thermal stability, altered mechanical properties, and modified solubility characteristics.

Research in this area focuses on the polymerization of 2-p-tolyl-1,3-propanediol with various dicarboxylic acids or diisocyanates to create novel polymers. The properties of these polymers can be fine-tuned by varying the co-monomers and the polymerization conditions. For instance, the rigidity of the p-tolyl group can influence the polymer's glass transition temperature and crystallinity.

Furthermore, the diol can be used to create other functional materials. For example, it can be converted into a 1,3,2-dioxaborinane derivative, which can serve as a building block in organic synthesis or as a component in materials with specific electronic or optical properties. acs.org The table below outlines potential polymer types and their prospective properties derived from 1,3-Propanediol, 2-p-tolyl-.

Polymer TypePotential Co-monomerProspective Properties
Polyester (B1180765)Terephthalic AcidEnhanced thermal stability, altered mechanical strength.
PolyurethaneMethylene (B1212753) Diphenyl Diisocyanate (MDI)Modified elasticity and solvent resistance.
PolycarbonatePhosgene or its derivativesHigh refractive index, improved impact resistance.

Mechanistic Understanding of Complex Transformations Involving 1,3-Propanediol, 2-p-tolyl-

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For the synthesis of 1,3-Propanediol, 2-p-tolyl-, several key transformations are of interest.

The reduction of ester or ketone precursors to the diol is a critical step. Mechanistic studies of these reductions, whether by metal hydrides or catalytic hydrogenation, help in controlling the stereochemistry and minimizing side reactions. sctunisie.orggoogle.com For instance, understanding the coordination of the substrate to the catalyst surface can lead to the design of more selective catalysts.

In the context of chemoenzymatic cascades, understanding the enzyme's active site and its interaction with the substrate is vital for explaining and improving enantioselectivity. researchgate.net Similarly, elucidating the mechanism of catalyst deactivation or inhibition can lead to more robust and long-lasting catalytic systems. researchgate.net

The hydrogenolysis of glycerol to 1,3-propanediol, a related transformation, is believed to proceed through a dehydration-hydrogenation mechanism. frontiersin.orgmagtech.com.cn Glycerol is first dehydrated to 3-hydroxypropionaldehyde, which is then hydrogenated to 1,3-propanediol. magtech.com.cn Investigating whether a similar mechanism applies to the synthesis of substituted 1,3-diols like 2-p-tolyl-1,3-propanediol from corresponding precursors could open up new synthetic pathways.

Q & A

Basic Research Question: How can experimental design methodologies optimize the synthesis of 2-p-tolyl-1,3-propanediol?

Methodological Answer:
To optimize synthesis, employ fractional factorial design (FFD) or full factorial design to screen critical variables (e.g., temperature, catalyst concentration, reaction time). For example, in microbial synthesis of 1,3-propanediol derivatives, FFD identified glycerol concentration and pH as key factors affecting yield . Use ANOVA with a significance threshold (e.g., p < 0.05) to validate factor impacts. Include center point replicates (5 replicates recommended) to quantify experimental error and assess curvature in response surfaces . Pareto charts can visualize standardized effects (coefficient/standard error) to prioritize variables.

Basic Research Question: What analytical techniques ensure accurate quantification of 2-p-tolyl-1,3-propanediol in reaction mixtures?

Methodological Answer:
Gas chromatography (GC) coupled with mass spectrometry (MS) is highly effective. For example, GC methods resolved 1,3-propanediol and intermediates like 3-hydroxypropionaldehyde with <3.21% relative standard deviation, enabling precise calculation of conversion rates and selectivity . Calibrate using NIST-standardized retention indices and reference spectra (e.g., NIST Chemistry WebBook ). Validate with internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced Research Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., density, viscosity) of 1,3-propanediol derivatives?

Methodological Answer:
Discrepancies often arise from measurement conditions (e.g., temperature, purity). For 2-p-tolyl-1,3-propanediol, replicate experiments under controlled conditions (e.g., 288.15–333.15 K for viscosity ). Cross-validate using multiple techniques:

  • Density : Use oscillating U-tube densitometers.
  • Viscosity : Employ capillary viscometers with temperature-regulated baths.
  • Surface tension : Apply pendant drop or Wilhelmy plate methods.
    Report deviations using expanded uncertainties (e.g., ±0.5% for density measurements) and compare with literature data from peer-reviewed sources (e.g., Journal of Molecular Liquids ).

Advanced Research Question: What thermodynamic models predict the environmental behavior of 2-p-tolyl-1,3-propanediol (e.g., Henry’s Law constants)?

Methodological Answer:
Estimate Henry’s Law constants (kH) via quantitative structure-property relationship (QSPR) models or experimental gas-phase partitioning. For 1,3-propanediol, kH at 298.15 K is ~910,000 mol/(kg·bar) . For derivatives, adjust for substituent effects (e.g., p-tolyl groups increase hydrophobicity, reducing kH). Validate predictions using EPI Suite or SPARC calculators and compare with experimental headspace-GC data.

Basic Research Question: What safety protocols are critical for handling 2-p-tolyl-1,3-propanediol in laboratory settings?

Methodological Answer:
Adhere to GHS hazard codes (e.g., H303/H313 for oral/skin toxicity ). Implement:

  • Engineering controls : Fume hoods for vapor containment.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose per REACH regulations (EC 1907/2006 ). Document first-aid procedures (e.g., P312: Seek medical attention if exposed ).

Advanced Research Question: How does the alkyl chain length of 1,3-propanediol derivatives influence their solvent properties in biphasic systems?

Methodological Answer:
Longer alkyl chains (e.g., p-tolyl vs. methyl) reduce polarity, increasing log P values and phase separation efficiency. For example, in 1,3-diaminopropane + 1,3-propanediol systems , viscosity rises with alkyl chain length due to enhanced hydrogen bonding . Characterize using Hansen solubility parameters and Kamlet-Taft solvatochromic dyes to quantify polarity, hydrogen-bond acidity/basicity.

Advanced Research Question: What strategies mitigate batch-to-batch variability in catalytic hydrogenation steps for 1,3-propanediol derivatives?

Methodological Answer:

  • Catalyst characterization : Use TEM and XRD to verify metal dispersion and crystallinity.
  • Process monitoring : Implement in-line FTIR or Raman spectroscopy to track intermediate concentrations (e.g., 3-hydroxypropionaldehyde ).
  • Design of experiments (DoE) : Optimize hydrogen pressure and catalyst loading via response surface methodology (RSM) to minimize variability .

Basic Research Question: How to validate the structural integrity of 2-p-tolyl-1,3-propanediol using spectroscopic methods?

Methodological Answer:

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with predicted shifts (e.g., δ 1.8–2.2 ppm for methyl protons in p-tolyl).
  • IR : Confirm hydroxyl (3200–3600 cm<sup>−1</sup>) and aromatic C–H (3000–3100 cm<sup>−1</sup>) stretches.
  • MS : Match molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns with NIST reference libraries .

Advanced Research Question: What computational tools model the reaction mechanisms of 1,3-propanediol derivative synthesis?

Methodological Answer:
Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to simulate transition states and activation energies for key steps (e.g., acrolein hydrogenation ). Validate with kinetic isotope effects (KIEs) and compare with experimental Arrhenius parameters. Software: Gaussian, ORCA.

Basic Research Question: How to assess the environmental impact of 2-p-tolyl-1,3-propanediol under regulatory frameworks?

Methodological Answer:
Follow OECD 301 guidelines for biodegradability testing. For ecotoxicity, conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. Classify per CLP regulations (EC 1272/2008) using IUCLID data . Submit to ECHA for compliance with REACH registration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.